hex-4-ynal

Catalog No.
S6491148
CAS No.
41143-14-0
M.F
C6H8O
M. Wt
96.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hex-4-ynal

CAS Number

41143-14-0

Product Name

hex-4-ynal

Molecular Formula

C6H8O

Molecular Weight

96.1
  • Organic synthesis

    Hex-4-ynal's functional groups (a carbon-carbon triple bond and an aldehyde) could be used as starting points for the synthesis of other organic molecules with various functionalities. Researchers might explore its use in creating novel materials, pharmaceuticals, or agrochemicals PubChem: .

  • Chemical biology

    Because of its reactive nature, hex-4-ynal might be useful in tagging biomolecules for further study. By attaching hex-4-ynal to a biomolecule, researchers could potentially track its movement or interactions within a cell ScienceDirect.

Hex-4-ynal is a six-carbon alkyne aldehyde with the chemical formula C6H8O\text{C}_6\text{H}_8\text{O}. It features a triple bond between the fourth and fifth carbon atoms, alongside an aldehyde functional group at one end of the carbon chain. This compound is characterized by its unique structural properties, which allow it to participate in various

Due to its functional groups. Key reactions include:

  • Reduction Reactions: Hex-4-ynal can be reduced to form alcohols. For example, treatment with sodium borohydride reduces the aldehyde group to a primary alcohol while leaving the alkyne intact.
  • Nucleophilic Addition: The aldehyde carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives through reactions with Grignard reagents or organolithium compounds.
  • Cycloaddition Reactions: The alkyne functionality can participate in cycloaddition reactions, forming cyclic compounds under appropriate conditions .

Research on hex-4-ynal's biological activity is limited but suggests potential antibacterial and antifungal properties. Compounds with similar structures often exhibit significant biological activities due to their ability to interact with biological membranes and proteins. Further studies are needed to fully characterize its pharmacological potential.

Hex-4-ynal can be synthesized through several methods:

  • Alkyne Formation: Starting from hexanal, a common synthesis involves the dehydrohalogenation of a suitable halogenated precursor followed by oxidation.
  • Sonogashira Coupling: This method involves coupling an appropriate terminal alkyne with an aldehyde using palladium catalysts, yielding hex-4-ynal as a product.
  • Hydroboration-Oxidation: Another synthetic route involves hydroboration of 1-heptyne followed by oxidation with hydrogen peroxide .

Hex-4-ynal has applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Flavor and Fragrance Industry: Its unique odor profile makes it useful in flavoring agents and perfumes.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.

Interaction studies involving hex-4-ynal primarily focus on its reactivity with other compounds:

  • Reactivity with Nucleophiles: The aldehyde group readily reacts with nucleophiles, which can lead to various derivatives that are useful in synthetic chemistry.
  • Cross-Coupling Reactions: Hex-4-ynal can participate in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

Hex-4-ynal shares structural similarities with several other compounds, each possessing unique characteristics:

Compound NameStructure TypeNotable Features
HexanalAldehydeStraight-chain saturated aldehyde
1-HexyneAlkyneTerminal alkyne without an aldehyde functional group
3-HexynalAlkyne AldehydeContains a triple bond at position three
2-HexenalEnalHas a double bond adjacent to the aldehyde group

Uniqueness of Hex-4-ynal

Hex-4-ynal is unique due to its specific placement of the alkyne and aldehyde functional groups, which allows for distinct reactivity patterns compared to its analogs. Its ability to undergo reduction while maintaining the alkyne functionality sets it apart from other similar compounds like hexanal or 1-heptyne, which do not possess this dual reactivity.

Purity

50 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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